molecular formula C10H15N3O3S B12112816 N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid CAS No. 79888-42-9

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid

Cat. No.: B12112816
CAS No.: 79888-42-9
M. Wt: 257.31 g/mol
InChI Key: GPESXKQLEUUTQN-UHFFFAOYSA-N
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Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid typically involves the reaction of a suitable thiadiazole precursor with succinic anhydride. One common method involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation of the thiadiazole ring using an appropriate butylating agent.

    Formation of Succinamic Acid: The final step involves the reaction of the butyl-substituted thiadiazole with succinic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar biological activities.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid depends on its specific application. In biological systems, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • N-(5-Butyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Amino-5-butyl-1,3,4-thiadiazole

Uniqueness

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is unique due to the presence of both the thiadiazole ring and the succinamic acid moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. The butyl group also contributes to its distinct characteristics, influencing its solubility, reactivity, and biological activity.

Biological Activity

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target and Mode of Action

The biological effects of this compound can be attributed to its ability to interfere with cellular processes. Compounds with the 1,3,4-thiadiazole nucleus are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The mechanism involves:

  • Inhibition of DNA Replication : Thiadiazole derivatives have been shown to disrupt DNA replication processes in both bacterial and cancer cells.
  • Enzyme Interaction : This compound interacts with various enzymes (e.g., acetylcholinesterase and carbonic anhydrase), leading to inhibition that affects metabolic pathways and cellular functions .

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling Modulation : The compound can modulate key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
  • Gene Expression : It alters gene expression profiles by binding to specific biomolecules and affecting transcriptional activity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a molecular weight conducive to effective cellular uptake. The compound is stable under physiological conditions but may degrade over time, impacting its biological activity.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related thiadiazole derivatives:

Activity Type Description Reference
Antimicrobial Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Demonstrates cytostatic properties in various cancer cell lines (e.g., HCT116, MCF-7).
Enzyme Inhibition Inhibits acetylcholinesterase and carbonic anhydrase; affects metabolic pathways.
Cell Proliferation Inhibits proliferation in specific cancer cell lines at low micromolar concentrations.

Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in therapeutic applications:

  • Antimicrobial Properties : A study reported that derivatives of 2-amino-1,3,4-thiadiazole exhibit strong antibacterial effects against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound has shown significant inhibitory effects on human colon cancer cell lines (HCT116) with an IC50 value as low as 3.29 µg/mL . This suggests its potential as a lead compound in anticancer drug development.
  • Mechanistic Insights : Studies utilizing molecular docking have demonstrated that this compound interacts with tubulin and inhibits its polymerization, further contributing to its antiproliferative effects against cancer cells .

Properties

CAS No.

79888-42-9

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

4-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H15N3O3S/c1-2-3-4-8-12-13-10(17-8)11-7(14)5-6-9(15)16/h2-6H2,1H3,(H,15,16)(H,11,13,14)

InChI Key

GPESXKQLEUUTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCC(=O)O

Origin of Product

United States

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